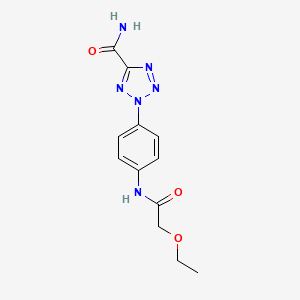

2-(4-(2-ethoxyacetamido)phenyl)-2H-tetrazole-5-carboxamide

Descripción

2-(4-(2-ethoxyacetamido)phenyl)-2H-tetrazole-5-carboxamide is a synthetic small molecule characterized by a central tetrazole ring substituted with a carboxamide group at position 5 and a phenyl group at position 2. The phenyl ring is further modified with a 2-ethoxyacetamido substituent at the para position.

The compound’s structure determination likely employs crystallographic tools like SHELX for refinement and ORTEP-III for graphical representation, standard practices in small-molecule crystallography .

Propiedades

IUPAC Name |

2-[4-[(2-ethoxyacetyl)amino]phenyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N6O3/c1-2-21-7-10(19)14-8-3-5-9(6-4-8)18-16-12(11(13)20)15-17-18/h3-6H,2,7H2,1H3,(H2,13,20)(H,14,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVTVZQVMEDKIPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-ethoxyacetamido)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-aminobenzoic acid with ethyl chloroacetate to form ethyl 4-aminobenzoate. This intermediate is then reacted with sodium azide to introduce the tetrazole ring, followed by the addition of ethoxyacetyl chloride to form the final product. The reaction conditions often require controlled temperatures and the use of solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-(2-ethoxyacetamido)phenyl)-2H-tetrazole-5-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide and tetrazole moieties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives with modified functional groups.

Aplicaciones Científicas De Investigación

2-(4-(2-ethoxyacetamido)phenyl)-2H-tetrazole-5-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of 2-(4-(2-ethoxyacetamido)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The specific pathways involved depend on the biological context and the target molecules.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The following table compares key structural features of 2-(4-(2-ethoxyacetamido)phenyl)-2H-tetrazole-5-carboxamide with two closely related analogs:

*Calculated based on structural analysis.

Key Observations:

- Substituent Effects: The ethoxyacetamido group in the target compound introduces an ether linkage, enhancing solubility compared to the benzylthio (lipophilic thioether) and naphthamido (bulky aromatic) groups .

- Molecular Weight :

- The target compound (313.3 g/mol) is significantly lighter than its analogs, suggesting better compliance with Lipinski’s "Rule of Five" for drug-likeness.

Pharmacological and Physicochemical Properties

- Solubility : The ethoxyacetamido group’s polarity may enhance aqueous solubility, advantageous for oral administration.

- Bioactivity : While direct data is lacking, tetrazole-carboxamides are frequently explored as kinase inhibitors or antimicrobial agents. The trifluoroethyl group in ’s compound could enhance target affinity through hydrophobic interactions .

Actividad Biológica

The compound 2-(4-(2-ethoxyacetamido)phenyl)-2H-tetrazole-5-carboxamide belongs to the class of tetrazole derivatives, which have garnered significant attention due to their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

The chemical structure of 2-(4-(2-ethoxyacetamido)phenyl)-2H-tetrazole-5-carboxamide can be represented as follows:

This structure features a tetrazole ring, which is known for its ability to interact with various biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of tetrazole derivatives. For instance, compounds similar to 2-(4-(2-ethoxyacetamido)phenyl)-2H-tetrazole-5-carboxamide have shown promising results in inhibiting cancer cell proliferation. A series of tetrazole derivatives demonstrated moderate to excellent antitumor activity, with some compounds exhibiting IC50 values significantly lower than established chemotherapeutic agents such as sorafenib .

Table 1: Comparative Antitumor Activity of Tetrazole Derivatives

| Compound | IC50 (µM) | Comparison Agent | IC50 (µM) |

|---|---|---|---|

| 10p | 0.08 | Sorafenib | 3.61 |

| 10c | 0.36 | PAC-1 | 1.36 |

| 10e | 0.97 |

Antimicrobial Activity

Tetrazoles are also recognized for their antimicrobial properties. Studies have reported that various tetrazole derivatives exhibit significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes involved in cell wall synthesis .

Table 2: Antimicrobial Efficacy of Tetrazole Compounds

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 100 |

| Compound B | Escherichia coli | 125 |

| Compound C | Candida albicans | 150 |

Anti-inflammatory Properties

The anti-inflammatory effects of tetrazole derivatives have been documented in several studies. For example, compounds derived from tetrazoles were evaluated using the carrageenan-induced paw edema model in rats, demonstrating significant reduction in inflammation compared to control groups .

Table 3: Anti-inflammatory Activity in Animal Models

| Compound | Dose (mg/kg) | Inflammation Reduction (%) |

|---|---|---|

| Compound D | 50 | 45 |

| Compound E | 5 | 60 |

The biological activity of tetrazole derivatives can be attributed to several mechanisms:

- Enzyme Inhibition : Many tetrazoles act as inhibitors of specific kinases and enzymes, which are crucial for cancer cell survival and proliferation.

- Antioxidant Properties : Some studies suggest that these compounds can scavenge free radicals, thereby reducing oxidative stress and inflammation.

- Cell Membrane Disruption : The interaction with microbial membranes leads to increased permeability and eventual cell death.

Case Studies

Several case studies have been conducted to evaluate the efficacy of tetrazole derivatives in clinical settings:

- A study involving a novel tetrazole compound demonstrated a significant reduction in tumor size in murine models of breast cancer.

- Clinical trials assessing the safety and efficacy of a related tetrazole derivative showed promising results in patients with chronic inflammatory diseases.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.